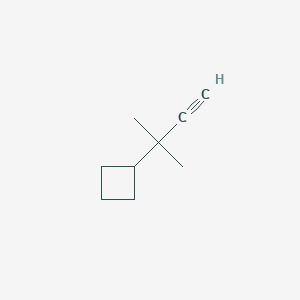

(2-Methylbut-3-yn-2-yl)cyclobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H14 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-ylcyclobutane |

InChI |

InChI=1S/C9H14/c1-4-9(2,3)8-6-5-7-8/h1,8H,5-7H2,2-3H3 |

InChI Key |

LBPISCWLPKXTBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)C1CCC1 |

Origin of Product |

United States |

Academic Significance and Structural Context of 2 Methylbut 3 Yn 2 Yl Cyclobutane

Contextual Importance of Cyclobutane (B1203170) Motifs in Organic Chemistry Research

The cyclobutane ring, a four-membered carbocycle, is a prominent structural motif in a wide array of natural products, including complex terpenoids, alkaloids, and steroids. nih.gov Historically, these strained rings were often considered mere chemical curiosities, but their application in medicinal chemistry and organic synthesis has grown substantially over the last four decades. rsc.org The significance of the cyclobutane unit lies in its unique, puckered three-dimensional structure and the inherent energy associated with its ring strain. libretexts.org

This ring strain, approximately 110 kJ/mol (26.3 kcal/mol), makes cyclobutane and its derivatives highly reactive and thus valuable as synthetic intermediates. libretexts.orgumass.edu The relief of this strain can be a powerful driving force for chemical transformations. numberanalytics.com Furthermore, incorporating a cyclobutane ring into a larger molecule introduces significant conformational restriction. libretexts.org This property is highly sought after in drug design, where limiting the flexibility of a molecule can lead to improved binding affinity and selectivity for biological targets. Cyclobutane moieties are used to replace more flexible linkers, lock molecules into specific cis/trans-orientations, and serve as non-planar bioisosteres for aromatic rings, which can improve properties like aqueous solubility. libretexts.org The synthesis of complex molecules containing cyclobutane often involves [2+2] photocycloaddition reactions, which have become a powerful tool in total synthesis. wisc.eduharvard.edu

Role of Alkyne Functionalities in Modern Synthetic Methodologies

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are fundamental building blocks in modern organic synthesis. acs.orgnih.govacs.org Their high degree of unsaturation and the linear geometry of the sp-hybridized carbon atoms confer unique reactivity. acs.orgnih.gov The carbon-carbon triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, making alkynes susceptible to a wide variety of chemical transformations. acs.orgnih.gov

Alkynes participate in a vast range of reactions, including additions, cycloadditions, hydrogenations, and metal-catalyzed cross-couplings, making them exceptionally versatile precursors for the synthesis of complex molecules. acs.orgnumberanalytics.com They are instrumental in constructing pharmaceuticals, agrochemicals, and advanced materials like conductive polymers. nih.govacs.orgnumberanalytics.com For instance, the terminal alkyne C-H bond is weakly acidic, allowing for deprotonation to form acetylide anions, which are potent nucleophiles for creating new carbon-carbon bonds. acs.org Furthermore, the development of "click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has highlighted the power of alkynes in bioconjugation and materials science, enabling the efficient and specific linking of molecular fragments. acs.org

Unique Structural Features and Inherent Strain in the (2-Methylbut-3-yn-2-yl)cyclobutane Framework

The structure of this compound is defined by the fusion of a strained carbocycle with a sterically demanding tertiary alkynyl alcohol substituent. The cyclobutane ring itself is not planar but adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would arise from eclipsing C-H bonds in a flat structure. libretexts.org The bond angles within the ring are compressed to approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, which is the primary source of its considerable angle strain. libretexts.org

The alkyne moiety introduces a region of linear geometry, which contrasts sharply with the puckered nature of the cyclobutane ring. The combination of the rigid, strained four-membered ring and the bulky, rigid acetylenic group creates a unique and sterically crowded molecular architecture, likely influencing its conformational preferences and chemical reactivity.

Table 1: Comparative Strain Energies of Cycloalkanes

| Compound | Strain Energy (kcal/mol) | Strain Energy (kJ/mol) |

|---|---|---|

| Cyclopropane | 27.5 | 115 |

| Cyclobutane | 26.3 | 110 |

| 1,1-Dimethylcyclobutane | ~18 | ~75 |

| Cyclopentane | 6.2 | 26.0 |

| Cyclohexane | 0 | 0 |

Data sourced from multiple chemical literature findings. umass.eduacs.org

Research Gaps and Emerging Challenges in the Synthesis and Reactivity of Highly Strained Cyclobutane-Alkyne Systems

The synthesis and manipulation of molecules containing highly strained frameworks, such as this compound, present significant challenges for synthetic chemists. numberanalytics.com The high potential energy stored in these systems makes them reactive, but also potentially unstable and prone to undesired side reactions. numberanalytics.comescholarship.org

A primary research gap is the development of general and efficient methods for constructing such substituted cyclobutanes. While methods like [2+2] cycloadditions are powerful, creating a quaternary center bearing a bulky and functionalized group like the (2-methylbut-3-yn-2-yl) moiety on a cyclobutane ring with high control and yield remains a formidable synthetic hurdle. rsc.orgwisc.edu

Furthermore, controlling the reactivity of a molecule with two distinct reactive sites—the strained ring and the alkyne—is a major challenge. Reactions intended for the alkyne could trigger ring-opening of the cyclobutane, driven by the release of its inherent strain. pharmaguideline.com Conversely, conditions used to manipulate the cyclobutane could affect the alkyne functionality. The development of selective transformations that can target one group in the presence of the other is a key area for future research. The very lack of extensive literature on this compound highlights the nascent stage of this particular area of chemical space, underscoring the need for new synthetic strategies and a deeper understanding of the interplay between ring strain and functional group reactivity in these complex systems. numberanalytics.comnumberanalytics.com

Synthetic Methodologies for 2 Methylbut 3 Yn 2 Yl Cyclobutane and Analogous Structures

Catalytic Approaches to Cyclobutane (B1203170) Ring Formation with Alkyne Components

The catalytic formation of cyclobutane rings that incorporate an alkyne component is a significant area of synthetic chemistry. These methods offer powerful tools for constructing complex molecular architectures from simpler, unsaturated precursors. researchgate.netrsc.org Transition metal catalysis, in particular, has demonstrated immense utility in promoting cycloaddition reactions that are otherwise challenging to achieve. ingentaconnect.com These reactions often proceed under mild conditions with high selectivity, making them attractive for the synthesis of intricate molecules. uwindsor.ca

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal-catalyzed [2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane and cyclobutene (B1205218) derivatives. researchgate.net This approach typically involves the reaction of two unsaturated components, such as an alkene and an alkyne, facilitated by a metal catalyst. Various transition metals, including nickel, cobalt, gold, and rhodium, have been successfully employed to catalyze these transformations, each offering unique reactivity and selectivity profiles. ingentaconnect.comresearchgate.net The mechanism generally involves the formation of a metallacyclopentene intermediate, followed by reductive elimination to yield the four-membered ring.

Nickel catalysis provides a versatile platform for the synthesis of cyclobutene and cyclobutane structures. acs.org A notable method is the nickel-catalyzed reductive [2+2] cycloaddition of two alkyne molecules to form tetrasubstituted trans-cyclobutenes. acs.orgnih.gov This reaction is distinguished by its use of a primary aminophosphine (B1255530) ligand, which is crucial for its success. The process is efficient for alkynes with varying alkyl chain lengths and tolerates both electron-donating and electron-withdrawing groups on aryl substituents. nih.gov

In a different approach, nickel catalysis can be employed in photochemical asymmetric [2+2] cycloadditions. For instance, the reaction of an α,β-unsaturated 2-acyl imidazole (B134444) with a diene, in the presence of a nickel catalyst and a chiral bisoxazoline ligand, yields cyclobutane products upon irradiation with visible light. chinesechemsoc.org This method demonstrates the potential for regiodivergent outcomes, where thermal conditions may favor a [2+4] cycloaddition, while photochemical conditions selectively produce the [2+2] cycloadduct. chinesechemsoc.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Ni(COD)₂ / Primary Aminophosphine Ligand / Zn | Internal Alkyne | Internal Alkyne | trans-Cyclobutene | Efficient for various alkynes; tolerates diverse functional groups. | acs.orgnih.gov |

| Ni(ClO₄)₂·6H₂O / Chiral Bisoxazoline Ligand | α,β-Unsaturated 2-Acyl Imidazole | Diene | Chiral Cyclobutane | Photochemical reaction using blue LEDs; yields products with high diastereo- and enantioselectivity. | chinesechemsoc.org |

Cobalt catalysts have emerged as powerful tools for enantioselective cycloaddition reactions, enabling the construction of chiral cyclobutanes. researchgate.net One novel strategy involves the cobalt(I)-catalyzed enantioselective [2+2] cycloaddition between alkylidenecyclopropanes (ACPs) and alkynes. core.ac.ukosu.edu This reaction, performed under ambient conditions, produces uncommon spiro[2.3]hex-4-ene motifs in good yields and with high enantioselectivity. core.ac.uk The reaction's success deviates from previous findings where different ligand types were optimal, suggesting that the electronic nature of the trisubstituted alkene in the ACP plays a key role. osu.edu

Furthermore, dual cobalt and organophotoredox catalysis can achieve a highly enantioselective [2+2+2] cycloaddition of enediynes. acs.org While this method forms six-membered rings, the underlying principles of cobalt-mediated enantioselective C-C bond formation are relevant. Cobalt(I) catalysts are also effective in promoting intermolecular [2+2] cycloadditions between alkynes and allenes, yielding 3-alkylidenecyclobutene derivatives with high regioselectivity. nih.gov This transformation is proposed to proceed through a 4-alkylidenecobaltacyclopentene intermediate. nih.gov

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield/Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Co(I) / Chiral Ligand | Alkylidenecyclopropane (ACP) | Alkyne | Spiro[2.3]hex-4-ene | Up to 80% yield, up to 96% ee | core.ac.ukosu.edu |

| Co(I) / Diphosphine Catalyst | Internal Alkyne | Allene (B1206475) | 3-Alkylidenecyclobutene | Good yields, high regioselectivity | nih.gov |

| Co(II) precursor / (S)-Segphos / Photoredox catalyst | Enediyne | - | Tricyclic Cyclohexadiene | Good to high yields, highly enantioenriched | acs.org |

Gold(I) catalysts are exceptionally effective in promoting the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to generate cyclobutenes. organic-chemistry.orgacs.orgcsic.es The key to this transformation is the use of sterically hindered, cationic gold(I) complexes. organic-chemistry.orgorgsyn.org These bulky catalysts selectively activate the alkyne for nucleophilic attack by the alkene, while minimizing undesirable side reactions and catalyst deactivation. organic-chemistry.orgacs.org The reaction proceeds with high regioselectivity and accommodates a wide range of functional groups on both the alkyne and alkene partners, including electron-rich and electron-poor substituents. organic-chemistry.orgorgsyn.org The process is typically conducted under mild conditions, often at room temperature and open to the air, making it a practical method for synthesizing substituted cyclobutenes. orgsyn.org

| Catalyst | Alkyne Substrate | Alkene Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| [tBuXPhosAu(MeCN)]BArF | Terminal Arylalkynes | Mono-, di-, and trisubstituted alkenes | Regioselectively substituted cyclobutenes | Mild conditions (room temp, air); moderate to excellent yields. | orgsyn.org |

| Cationic Au(I) complexes with bulky dialkylbiarylphosphine ligands | Phenylacetylene | α-Methylstyrene | Cyclobutene | Sterically crowded complexes give the best results; avoids alkene dimerization. | acs.org |

| Bulky Gold(I) complexes | Terminal alkynes with various substituents | Alkenes | Cyclobutenes | Reaction tolerates free OH groups and can form biscyclobutenes from diethynylbenzene. | organic-chemistry.org |

Rhodium catalysts offer distinct pathways for constructing cyclobutane rings, often through tandem or cascade reactions involving enynes. nih.govresearchgate.net One such method is the rhodium(I)-catalyzed tandem addition–cyclization of 1,5-enynes with aryl- or alkenylboronic acids. researchgate.net This reaction proceeds via a sequence of 1,2-syn-carbometalation of the alkyne followed by a 4-exo-type cyclization of the resulting alkenyl rhodium intermediate onto the tethered alkene, yielding alkylidene-cyclobutane products. researchgate.net

Another strategy involves the rhodium-catalyzed intramolecular cyclization of 1,5-enynes tethered to cyclobutanones. This atom-economical process provides rapid access to complex, C(sp³)-rich polycyclic scaffolds containing multiple stereocenters. nih.gov Mechanistic studies suggest a pathway involving enyne-cyclometallation, 1,2-carbonyl addition, and β-carbon elimination. nih.gov Furthermore, rhodium catalysts can facilitate the C-C bond activation of cyclobutanones and their subsequent [4+2] coupling with simple alkenes, leading to bridged-ring systems, demonstrating the versatility of rhodium in manipulating four-membered rings. nih.gov

| Catalyst System | Substrates | Product Type | Mechanistic Highlights | Reference |

|---|---|---|---|---|

| [Rh(OH)(COD)]₂ / Et₃N | 1,5-Enynes and Organoboronic Acids | Alkylidene-Cyclobutanes | Tandem 1,2-carbometalation and 4-exo-cyclization. | researchgate.net |

| Rh-catalyst / Chiral Ligand (e.g., (R)-segphos) | Cyclobutanone-tethered 1,5-Enynes | Complex C(sp³)-rich Polycyclic Scaffolds | Diastereo- and enantioselective; involves enyne-cyclometallation. | nih.gov |

| [Rh(C₂H₄)₂Cl]₂ / Phosphine Ligand | Cyclobutanones and Alkenes | Bridged Bicyclic Ketones | Catalytic [4+2] coupling via C-C bond activation. | nih.gov |

Photochemical [2+2] Cycloaddition Strategies

Photochemical [2+2] cycloadditions represent a classic and powerful method for synthesizing cyclobutane rings, a transformation that is typically forbidden under thermal conditions. acs.orgnih.govyoutube.com These reactions involve the excitation of an alkene or alkyne to a higher energy state using light, which then reacts with a ground-state partner to form the four-membered ring. youtube.comresearchgate.net The strategy can be applied intramolecularly or intermolecularly and is a cornerstone in the synthesis of numerous natural products containing cyclobutane motifs. nih.gov

The reaction can proceed via direct irradiation or, more commonly, through the use of a photosensitizer. nih.govnih.gov A photosensitizer absorbs light and transfers its energy to one of the reactants, promoting it to an excited triplet state, which then undergoes the cycloaddition. Visible-light-mediated photocatalysis has emerged as a greener and more sustainable approach. For example, Ru(bpy)₃²⁺ can be used as a photocatalyst in the intramolecular [2+2] cycloaddition of electron-deficient alkenes to generate tetrasubstituted cyclobutanes with high yield and diastereoselectivity. nih.gov Similarly, nickel complexes can serve as both the catalyst and the photosensitizer in visible-light-driven [2+2] cycloadditions. chinesechemsoc.org

| Conditions | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Direct UV Irradiation | α,β-Unsaturated Ketone and Isobutene | Cyclobutane | Early example of intermolecular photochemical [2+2] cycloaddition in total synthesis. | nih.gov |

| Visible Light / Ru(bpy)₃²⁺ (Photocatalyst) / DIPEA | Double Electron-Deficient Alkenes (intramolecular) | Tetrasubstituted Cyclobutane | High yield (up to 89%) and diastereoselectivity (10:1). | nih.gov |

| Visible Light / Thioxanthone (Photosensitizer) | N-Aryl Maleimides and Alkenes | Cyclobutane | Effective for N-aryl maleimides which are often unreactive under direct irradiation. | nih.gov |

| Visible Light / Ni(ClO₄)₂·6H₂O / Chiral Ligand | α,β-Unsaturated Carbonyls and Dienes | Chiral Cyclobutane | Nickel complex acts as both catalyst and photosensitizer. | chinesechemsoc.org |

Visible-Light-Mediated Energy Transfer Catalysis

Visible-light-mediated energy transfer catalysis has emerged as a powerful tool for the synthesis of cyclobutane structures, including those analogous to (2-Methylbut-3-yn-2-yl)cyclobutane. This approach offers a milder and more selective alternative to traditional high-energy UV irradiation. acs.orgyoutube.commdpi.com The intermolecular cross [2+2] cycloaddition of enynes with alkenes, catalyzed by visible light, has been established as an efficient method for producing alkynyl cyclobutanes with good functional group tolerance and high selectivity. nih.gov

The mechanism of these reactions often involves the excitation of a photocatalyst by visible light to a triplet excited state. youtube.com This excited catalyst then transfers its energy to a substrate, such as an enyne or an alkene, promoting it to its triplet state. This triplet-state substrate can then undergo a stepwise [2+2] cycloaddition with another ground-state molecule to form the cyclobutane ring. youtube.com For instance, the use of fac-Ir(ppy)3 as a photosensitizer has been shown to effectively catalyze the cycloaddition of enynes, including non-aromatic ones, through an energy transfer pathway. nih.gov

Recent advancements have also demonstrated catalyst-free visible-light-mediated [2+2] cycloaddition reactions for the synthesis of certain cyclobutane-containing compounds, highlighting the potential for even cleaner and more economical synthetic routes. mdpi.com These reactions are believed to proceed through a radical pathway initiated by visible light. mdpi.com

Role of Photosensitizers in Inducing Cyclobutane Formation

Photosensitizers are crucial components in many photochemical [2+2] cycloaddition reactions, enabling the use of lower-energy visible light instead of harsh UV radiation. acs.orgyoutube.com They function by absorbing light and transferring the energy to the reacting molecules, thereby initiating the cyclobutane ring formation. nih.govresearchgate.net The choice of photosensitizer is critical and can influence the efficiency and stereoselectivity of the reaction. nih.govresearchgate.netnih.gov

In the context of forming cyclobutane structures, photosensitizers facilitate the [2+2] cycloaddition of two olefinic units. researchgate.net The process typically involves the photosensitizer absorbing a photon and transitioning to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet sensitizer (B1316253) can then transfer its energy to a substrate molecule, generating a triplet-state substrate that can undergo cycloaddition. youtube.com

A variety of photosensitizers have been employed in these reactions, including organic dyes and metal complexes. For example, iridium-based photocatalysts are effective in catalyzing the reaction between an activated alkene and an oxime via visible light irradiation and energy transfer catalysis. youtube.com Gold-mediated photocatalysis has also been successfully used for the coupling of activated and nonactivated alkenes with 1-acetylindoles. acs.org In some cases, even molecular oxygen can act as a redox catalyst, significantly increasing the yield of the cycloadduct. acs.org The triplet energy of the photosensitizer must be well-matched with that of the substrate to ensure efficient energy transfer. youtube.com

The table below summarizes the role of various photosensitizers in cyclobutane formation.

| Photosensitizer/Catalyst | Reaction Type | Role | Reference |

| fac-Ir(ppy)3 | Intermolecular [2+2] cycloaddition of enynes and alkenes | Energy transfer to sensitize enynes | nih.gov |

| [Ir(dF(CF3)ppy)2dtbbpy]PF6 | Intermolecular [2+2] cycloaddition | Photosensitizer, less effective than gold for certain substrates | acs.org |

| Thioxanthone | Intermolecular [2+2] cycloaddition | Photosensitizer, less effective than gold for certain substrates | acs.org |

| Benzophenone | Intermolecular [2+2] cycloaddition | Photosensitizer, limited efficiency | acs.org |

| [Au(SIPr)Cbz] | Intermolecular [2+2] cycloaddition of 1-acetylindoles | Indispensable for high conversion | acs.org |

| Molecular Oxygen | [2+2] Photocycloaddition | Redox catalyst, increases conversion | acs.org |

Lewis Acid-Catalyzed Cycloadditions and Rearrangements

Lewis acid catalysis provides a powerful and versatile platform for the synthesis of cyclobutane derivatives through various cycloaddition and rearrangement pathways. acs.orgnih.gov These methods offer advantages such as increased reactivity, higher yields, and improved stereoselectivity compared to thermal conditions. acs.orgnih.govorgsyn.org

Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes are a prominent strategy for constructing cyclobutane rings. acs.orgnih.gov The Lewis acid activates the ketene (B1206846) or allene component, facilitating a concerted, asynchronous cycloaddition that allows for the controlled synthesis of various stereoisomers. acs.orgnih.gov For instance, the use of EtAlCl2 has been shown to promote ketene-alkene cycloadditions, leading to enhanced diastereoselectivity and, in some cases, a reversal of the diastereoselectivity observed in thermal reactions. acs.orgnih.govorgsyn.org The stereochemical outcome is often influenced by the size of the substituents and the energy barrier of a deconjugation event. acs.orgnih.gov

Furthermore, Lewis acids can catalyze tandem reactions involving cyclopropanation and semipinacol rearrangement to afford functionalized cyclobutanones. Chiral oxazaborolidinium ion catalysts have been successfully employed in the asymmetric formation of α-silyloxycyclobutanones with high enantioselectivity. acs.orgresearchgate.net

Lewis acids also play a crucial role in catalyzing rearrangements of existing cyclobutane frameworks and related structures. acs.org For example, highly strained [2+2] photoadducts can undergo Lewis acid-catalyzed skeletal transformations involving cyclobutene ring cleavage and Wagner-Meerwein vinyl migrations. acs.org The nature of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃, TiCl₄) and the substituents on the starting material significantly influence the reaction pathway and selectivity. acs.org In some instances, Lewis acids can also catalyze the cycloreversion of donor-acceptor cyclobutanes. researchgate.net

The following table provides examples of Lewis acids used in cyclobutane synthesis and their effects.

| Lewis Acid | Reaction Type | Key Outcome | Reference |

| Ethylaluminum dichloride (EtAlCl2) | Ketene-alkene [2+2] cycloaddition | Increased reactivity, yield, and diastereoselectivity; reversal of diastereoselectivity | acs.orgnih.govorgsyn.org |

| Chiral Oxazaborolidinium ion | Tandem cyclopropanation/semipinacol rearrangement | High enantioselectivity in cyclobutanone (B123998) synthesis | acs.orgresearchgate.net |

| AlCl₃, SnCl₄, BF₃, TiCl₄ | Rearrangement of strained cyclobutene-fused systems | Skeletal transformations via ring-cleavage and migrations | acs.org |

| Sc(OTf)₃ | [4+2] cycloaddition of donor-acceptor cyclobutanes with iminooxindoles | Synthesis of spiro[piperidine-3,2'-oxindoles] | rsc.org |

| BF₃ | [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes | Synthesis of azacycle-fused bicyclo[2.1.1]hexane scaffolds | rsc.org |

Strategies for Constructing and Incorporating the (2-Methylbut-3-yn-2-yl) Fragment

The synthesis of the target molecule requires the specific incorporation of the (2-methylbut-3-yn-2-yl) group. This is typically achieved through carbon-carbon bond-forming reactions, such as alkylation and propargylation, or by modifying a pre-existing terminal alkyne.

Alkylation and Propargylation Reactions for C-C Bond Formation

Alkylation and propargylation reactions are fundamental for constructing the carbon skeleton of the (2-methylbut-3-yn-2-yl) fragment and attaching it to the cyclobutane core. Propargylation, the introduction of a propargyl group (a 2-propynyl group), is particularly relevant for synthesizing homopropargylic alcohols, which are key intermediates. nih.govmdpi.com

The propargylation of carbonyl compounds, such as aldehydes and ketones, is a common method to create secondary or tertiary homopropargylic alcohols. nih.govmdpi.com This can be achieved using various propargylating agents, including organometallic reagents. For example, zinc-mediated propargylation of aldehydes and imines has been shown to be an effective method that can often be performed without the need for a catalyst under mild conditions. nih.govmdpi.com Propargyl bromide is a frequently used reagent in these transformations. mdpi.com

Boron-based propargyl reagents are also widely used due to their ready availability and relatively low cost. nih.gov These reagents can be used for the propargylation of a diverse range of substrates. nih.gov

Functionalization of Terminal Alkyne Precursors

Another key strategy involves the functionalization of terminal alkyne precursors. This approach allows for the modification of a simpler alkyne to introduce the desired complexity of the (2-methylbut-3-yn-2-yl) group. The terminal C-H bond of an alkyne is acidic and can be deprotonated to form an acetylide, which is a potent nucleophile for various transformations. researchgate.netrsc.org

Copper-catalyzed reactions are particularly useful for the hydrofunctionalization of terminal alkynes. For instance, the use of cyclic (alkyl)(amino)carbene (CAAC) ligands with copper catalysts enables the Markovnikov protoboration and protosilylation of terminal alkynes, providing access to functionalized alkenyl boronate and silane (B1218182) building blocks. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also powerful tools for the functionalization of terminal alkynes. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. Efficient protocols have been developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides and 2-methyl-3-butyn-2-ol (B105114) in the absence of copper. researchgate.net

Furthermore, radical-mediated trifunctionalization reactions of terminal alkynes offer a way to introduce multiple functional groups simultaneously. These cascade reactions can involve the addition of a radical to the alkyne, followed by hydrogen atom transfer and cyclization. researchgate.net

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the cyclobutane ring and any adjacent stereocenters is a critical aspect of synthesizing complex molecules like this compound derivatives. nih.govresearchgate.netnsf.govnih.govresearchgate.netyoutube.com Stereoselective and enantioselective methods aim to produce a single desired stereoisomer out of many possibilities. youtube.com

Enantioselective [2+2] cycloadditions between alkynes and alkenes are a direct approach to chiral cyclobutenes, which are valuable precursors to chiral cyclobutanes. nih.govresearchgate.netnsf.govnih.gov The use of chiral catalysts, often derived from earth-abundant metals like cobalt combined with readily synthesized ligands, can achieve high enantioselectivities (e.g., 86-97% ee). nih.govresearchgate.netnsf.govnih.gov These methods are applicable to a broad range of alkynes and alkenyl derivatives. nih.govresearchgate.netnsf.govnih.gov

Lewis acid-catalyzed reactions can also be rendered enantioselective. acs.orgnih.gov By employing chiral Lewis acids, such as chiral oxazaborolidines, a wide variety of cyclobutanes can be prepared with excellent control of enantioselectivity. acs.orgnih.gov These methods have been instrumental in the synthesis of several natural products. acs.orgnih.gov

Photochemical reactions can also be conducted in a stereoselective manner. nih.govresearchgate.netnih.goveurekaselect.com For example, the photosensitized intramolecular cycloaddition of certain protected dinucleotides can lead to the stereoselective formation of a specific cyclobutane pyrimidine (B1678525) dimer isomer. nih.govresearchgate.netnih.gov Similarly, the Norrish-Yang photocyclization of enantiomerically pure ketones can yield cyclobutanols with excellent diastereoselectivity. eurekaselect.com

The following table highlights some key findings in the stereoselective synthesis of cyclobutane derivatives.

| Method | Catalyst/Reagent | Key Outcome | Reference |

| Enantioselective [2+2] cycloaddition | Cobalt catalyst with chiral ligand | High enantioselectivity (86-97% ee) for cyclobutenes | nih.govresearchgate.netnsf.govnih.gov |

| Lewis acid-catalyzed [2+2] cycloaddition | Chiral oxazaborolidines | Enantioselective synthesis of a broad range of cyclobutanes | acs.orgnih.gov |

| Photosensitized intramolecular cycloaddition | Photosensitizer | Stereoselective formation of trans-syn cyclobutane pyrimidine dimer | nih.govresearchgate.netnih.gov |

| Norrish-Yang photocyclization | Enantiomerically pure ketone | Excellent diastereoselectivity in cyclobutanol (B46151) formation | eurekaselect.com |

Asymmetric Catalysis in [2+2] Cycloaddition Processes

The [2+2] cycloaddition of an alkene and an alkyne is a direct and atom-economical route to cyclobutene skeletons, which can be subsequently hydrogenated to the corresponding cyclobutanes. The development of catalytic enantioselective versions of this reaction has been a key focus, enabling access to chiral cyclobutane derivatives. acs.org Transition metal catalysis, particularly with gold and cobalt, has emerged as a powerful tool for achieving high levels of stereocontrol in these transformations. nih.govthieme-connect.com

Gold(I) complexes have been identified as exceptionally effective catalysts for activating alkynes toward nucleophilic attack. researchgate.net Researchers have developed non-C2-symmetric digold(I) catalysts that facilitate the intermolecular [2+2] cycloaddition of terminal alkynes with various alkenes, producing chiral cyclobutenes with high yields and excellent enantioselectivities. thieme-connect.com These reactions often proceed under mild conditions. For instance, the cycloaddition between terminal arylalkynes and styrenes or other substituted alkenes using a chiral Josiphos-ligated digold(I) catalyst can yield cyclobutenes with enantiomeric ratios up to 94:6. thieme-connect.com A significant advantage of this methodology is its tolerance for various functional groups, although known examples have focused more on arylalkynes rather than aliphatic ones like those in the target molecule.

Table 1: Gold-Catalyzed Asymmetric [2+2] Cycloaddition of Alkynes and Alkenes

| Alkyne Substrate | Alkene Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | α-Methylstyrene | (S,RP)-Josiphos Digold(I) Complex | 85 | 94:6 | thieme-connect.com |

| 3-Ethynylthiophene | α-Methylstyrene | (S,RP)-Josiphos Digold(I) Complex | 82 | 91:9 | thieme-connect.com |

| (4-Methoxyphenyl)acetylene | 1,1-Diphenylethene | (S,RP)-Josiphos Digold(I) Complex | 75 | 89:11 | thieme-connect.com |

In addition to precious metals, catalysts based on the earth-abundant metal cobalt have proven highly effective. A broadly applicable enantioselective [2+2] cycloaddition between a wide variety of terminal alkynes and alkenyl derivatives has been developed using cobalt catalysts with readily synthesized chiral ligands. acs.orgnih.gov This methodology provides access to over 50 different cyclobutenes with enantioselectivities typically ranging from 86–97% ee. acs.orgnih.gov The reaction conditions are generally mild, and the process demonstrates the significant potential of cobalt catalysis in constructing complex chiral molecules. The resulting functionalized cyclobutenes are versatile intermediates for further diastereoselective transformations to create highly substituted cyclobutanes. nih.gov

Table 2: Cobalt-Catalyzed Asymmetric [2+2] Cycloaddition of Alkynes and Alkenes

| Alkyne Substrate | Alkenyl Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Octyne | 1,3-Butadiene | [(R)-L]CoBr2 / Zn | 85 | 95 | acs.orgnih.gov |

| Phenylacetylene | Isoprene | [(R)-L]CoBr2 / Zn | 78 | 93 | acs.orgnih.gov |

| Trimethylsilylacetylene | 1,3-Butadiene | [(R)-L*]CoBr2 / Zn | 91 | 97 | acs.orgnih.gov |

L represents a specific chiral bisphosphine ligand.

Diastereoselective Control in Cyclobutane-Alkyne Construction

Beyond controlling the absolute stereochemistry, achieving diastereoselective control is crucial for synthesizing complex molecules with multiple stereocenters, such as analogs of this compound that may be substituted on the ring. The stereoselective synthesis of highly substituted cyclobutanes is a cornerstone for developing new drug candidates. acs.org

One powerful strategy involves the diastereoselective functionalization of cyclobutene rings that are first formed via methods like the [2+2] cycloadditions described previously. The double bond in the cyclobutene product serves as a handle for a myriad of stereocontrolled transformations, allowing for the introduction of new substituents with defined relative stereochemistry. nih.gov

Alternative methods that directly construct the cyclobutane ring with high diastereoselectivity have also been developed. For example, Rh(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes have been shown to produce highly substituted cyclobutanes. acs.org This transformation proceeds with a concerted N–C bond formation and C–C bond cleavage, and the choice of solvent and catalyst is critical for achieving high diastereoselectivity. While not a direct cycloaddition of an alkyne and an alkene, this method showcases a pathway to diastereomerically pure cyclobutanes, which could be applied to substrates containing an alkyne moiety.

Another approach involves the ring contraction of larger, more easily synthesized rings. A novel and highly stereoselective synthesis of substituted cyclobutanes has been demonstrated starting from readily accessible pyrrolidines. acs.org This method, which proceeds through a 1,4-biradical intermediate via nitrogen extrusion, shows excellent functional group compatibility and stereospecificity, allowing for the creation of multiple stereocenters with high control. The stereochemical information present in the starting pyrrolidine (B122466) is effectively transferred to the cyclobutane product. This strategy provides access to diastereomerically pure cyclobutanes that would be challenging to obtain otherwise. acs.orgrsc.org

Table 3: Examples of Diastereoselective Cyclobutane Synthesis

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Rh-Catalyzed C-C Cleavage/Annulation | [RhCp*(OAc)2] | 2-Aryl Quinazolinone and Alkylidenecyclopropane | >20:1 | acs.org |

| Pyrrolidine Ring Contraction | Iodonitrene (in situ) | Substituted Pyrrolidine | >20:1 | acs.org |

| Cu-Catalyzed [2+2] Cyclization | Cu(II)/BOX complex | Arylmethylidenemalonate and Styrene | >95:5 | nih.gov |

Computational and Theoretical Studies on 2 Methylbut 3 Yn 2 Yl Cyclobutane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of (2-Methylbut-3-yn-2-yl)cyclobutane. The cyclobutane (B1203170) ring is known for its puckered conformation, which alleviates some of the torsional strain that would be present in a planar structure. libretexts.org The presence of the bulky (2-Methylbut-3-yn-2-yl) substituent is expected to influence the degree of puckering and the conformational equilibrium of the cyclobutane ring.

Studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at the C2 position can modulate the conformational preference of the ring-puckering, particularly when the substituent is fixed in an equatorial position. researchgate.netnih.gov For this compound, the substituent is likely to prefer an equatorial position to minimize steric interactions with the hydrogens on the cyclobutane ring. The puckered nature of the cyclobutane ring in a substituted derivative has been noted in structural studies of related compounds. researchgate.net

Table 1: Predicted Conformational Data for this compound This table presents hypothetical data based on known principles of cyclobutane conformational analysis.

| Parameter | Predicted Value |

|---|---|

| Ring Puckering Angle | ~25-30° |

| Substituent Position | Equatorial (preferred) |

| Energy Difference (Equatorial vs. Axial) | > 2 kcal/mol |

Analysis of Electronic Properties and Strain Energy within the Cyclobutane-Alkyne System

The this compound molecule incorporates two sources of significant ring strain: the cyclobutane ring and the bent alkyne group. Cyclobutane itself possesses considerable angle strain due to its C-C-C bond angles of approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This results in a total ring strain of about 110 kJ/mol (26.3 kcal/mol). libretexts.orgmasterorganicchemistry.com

The alkyne unit, when part of a small ring, is forced to bend from its ideal linear geometry, introducing further strain. nsf.gov While the alkyne in this compound is not directly part of a ring, its proximity to the strained cyclobutane ring can lead to interesting electronic interactions. The strain energy in cycloalkynes increases as the ring size decreases, highlighting the energetic penalty of bending the sp-hybridized carbons. nsf.gov Although the alkyne in the title compound is acyclic, the steric hindrance from the cyclobutyl group could potentially induce minor deviations from linearity.

The electronegativity of the carbon atoms in the cyclobutane ring is affected by the ring strain. The increased s-character in the C-H bonds of strained rings makes the carbon atoms more electronegative. masterorganicchemistry.com This can influence the electronic properties of the substituent.

Table 2: Comparative Strain Energies This table provides a comparison of the strain energy of cyclobutane with a typical unstrained cycloalkane.

| Cycloalkane | Strain Energy per CH₂ group (kcal/mol) | Total Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclobutane | 6.6 | 26.3 | masterorganicchemistry.com |

| Cyclohexane | ~0 | ~0 | libretexts.org |

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile computational method used to explore the mechanisms of chemical reactions, including those involving strained ring systems and alkynes. mdpi.comelsevierpure.compku.edu.cn For this compound, DFT calculations could be employed to investigate various potential reaction pathways, such as cycloaddition reactions involving the alkyne moiety.

For instance, the [3+2] cycloaddition of the alkyne with an azide (B81097) is a well-studied reaction. DFT studies have shown that the reactivity of alkynes in such reactions is significantly influenced by strain. mdpi.com While the alkyne in this compound is not part of a strained ring itself, the electronic effects of the attached cyclobutyl group could influence the activation energy of the cycloaddition. DFT calculations can elucidate the structures of the transition states and intermediates along the reaction coordinate, providing insights into the reaction mechanism and regioselectivity. researchgate.net

Table 3: Hypothetical DFT Calculated Activation Energies for a [3+2] Cycloaddition Reaction This table presents hypothetical activation energies for the cycloaddition of an azide to this compound compared to a simple alkyne, based on general principles.

| Reactant | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|

| 2-Butyne | ~22 |

| This compound | ~20-21 |

Computational Prediction of Reactivity and Selectivity in Analogous Cycloaddition Reactions

Computational methods are increasingly used to predict the outcome of chemical reactions. nih.gov For this compound, computational models can predict its reactivity and selectivity in various cycloaddition reactions. The distortion/interaction model, for example, analyzes the activation barrier in terms of the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted reactants. nih.gov

In the context of cycloadditions, the electronic nature of the alkyne in this compound is a key factor. Theoretical studies on the reactions of alkynylboronates have shown that their cycloaddition reactivity is influenced by their electronic properties. researchgate.net By analogy, the electron-donating or -withdrawing nature of the cyclobutyl group attached to the alkyne will affect the energy of the frontier molecular orbitals (HOMO and LUMO) of the alkyne, thereby influencing its reactivity in cycloadditions with various partners like dienes or 1,3-dipoles. researchgate.netescholarship.org Computational screening can help identify suitable reaction partners and predict the stereochemical and regiochemical outcomes of such reactions. nih.gov

Molecular Dynamics Simulations to Understand Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes. nih.gov An MD simulation of this compound would provide insights into the dynamics of the cyclobutane ring puckering and the rotation around the single bond connecting the cyclobutane ring to the (2-Methylbut-3-yn-2-yl) substituent.

MD simulations can reveal the energy barriers between different conformations and the timescales of conformational interconversions. nih.gov For example, a simulation could quantify the rate of ring-flipping in the cyclobutane moiety and how this is influenced by the bulky substituent. Such simulations, often combined with experimental data from NMR spectroscopy, can provide a detailed picture of the molecule's dynamic behavior in solution. researchgate.netnih.gov

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2 Methylbut 3 Yn 2 Yl Cyclobutane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis in Solution

High-Resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For derivatives of (2-Methylbut-3-yn-2-yl)cyclobutane, both ¹H and ¹³C NMR provide critical data for verifying the molecular framework and understanding its conformational behavior.

In ¹H NMR, the protons on the cyclobutane (B1203170) ring would present as complex multiplets due to intricate spin-spin coupling. The puckered, non-planar conformation of the cyclobutane ring means that the protons are not chemically equivalent, leading to distinct signals. dalalinstitute.comwikipedia.org The substituent at the C2 position of the cyclobutane ring is known to modulate the ring-puckering preference, which can be studied using variable temperature NMR experiments and analysis of coupling constants. acs.orgresearchgate.net The two methyl groups of the 2-methylbut-3-yn-2-yl moiety are expected to appear as a sharp singlet, while the terminal acetylenic proton would also produce a singlet, typically in the range of 2.0-3.0 ppm.

¹³C NMR spectroscopy is instrumental in identifying all unique carbon environments. The spectrum would show distinct signals for the quaternary carbons (the sp-hybridized alkyne carbon and the sp³-hybridized carbon linking the two main groups), the carbons of the cyclobutane ring, the methyl carbons, and the terminal alkyne carbon. The chemical shifts of the cyclobutane carbons are particularly sensitive to substitution and conformation.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity / Comments |

|---|---|---|---|

| Cyclobutane CH | 1.8 - 2.5 | ~45-55 | Multiplet |

| Cyclobutane CH₂ | 1.6 - 2.2 | ~20-30 | Multiplet |

| Quaternary C (Alkyl) | - | ~40-50 | Attached to cyclobutane and alkyne group |

| (CH₃)₂ | ~1.4 | ~28-32 | Singlet |

| C≡CH | ~2.2 | ~68-75 | Singlet (¹H) |

| C≡CH | - | ~85-95 | Quaternary alkyne carbon |

X-ray Crystallography for Definitive Solid-State Structural Determination of Complex Derivatives and Intermediates

While NMR provides data on the average structure in solution, X-ray crystallography offers an exact and unambiguous picture of the molecule's conformation in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles, which are critical for understanding the strain and stereochemistry of cyclobutane systems.

For a crystalline derivative of this compound, X-ray analysis would definitively establish the puckered nature of the cyclobutane ring. Electron diffraction studies on cyclobutane itself show a non-planar ring with a dihedral angle of about 20°. aip.org The analysis would also reveal the precise orientation of the bulky (2-methylbut-3-yn-2-yl) substituent relative to the ring. In studies of complex intermediates, crystallography can capture transient structures, providing direct evidence for proposed reaction mechanisms. Furthermore, the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the terminal alkyne, that influence the bulk properties of the material. nih.gov

| Parameter | Typical Value | Reference |

|---|---|---|

| C-C Bond Length | 1.55 - 1.57 Å | aip.orgnih.gov |

| C-C-C Bond Angle | ~88° | nih.gov |

| Puckering Angle (Dihedral) | 20° - 35° | aip.orgacs.org |

| H-C-H Angle | ~109° - 114° | aip.orgnih.gov |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Monitoring and Elucidation of Transient Species

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound and for tracking the progress of chemical reactions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition of the parent molecule and its derivatives. nist.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure, helping to confirm the connectivity between the cyclobutane ring and the alkynyl substituent. This technique is also crucial for distinguishing between isomers. nih.gov

In the context of mechanistic elucidation, MS techniques are vital for reaction monitoring. By coupling a mass spectrometer to a liquid chromatograph (LC-MS) or using direct sampling methods like Flow Injection Analysis (FIA), chemists can monitor the consumption of reactants and the formation of products and intermediates in real-time, allowing for reaction optimization and the identification of transient species that may be key to the mechanism. chromservis.euuniroma1.it

| Analysis | Expected Result | Information Gained |

|---|---|---|

| HRMS (M+) | Exact Mass: 136.1252 | Confirms elemental composition (C₁₀H₁₆) |

| MS/MS Fragmentation | Loss of C₃H₃ (propargyl radical) | Structural confirmation through characteristic fragmentation patterns |

| Loss of C₄H₇ (cyclobutyl radical) |

Vibrational Spectroscopy (IR, Raman) for Investigating Functional Group Transformations and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying functional groups and investigating changes in bonding during a chemical reaction. ifo.lviv.ua

Raman spectroscopy provides complementary information. The C≡C triple bond, being a symmetrical and polarizable bond, often produces a strong and sharp Raman signal in the 2100-2200 cm⁻¹ range. researchgate.neted.ac.uk This makes Raman spectroscopy an excellent tool for studying the alkyne moiety, especially in complex environments or for quantitative analysis. acs.orgnih.gov During a reaction involving the alkyne, such as a coupling or addition, monitoring the disappearance of the characteristic alkyne signals in either the IR or Raman spectrum provides a direct measure of reaction progress.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Acetylenic C-H Stretch | IR | ~3300 | Strong, Sharp |

| Alkyl C-H Stretch | IR | 2850 - 2980 | Medium-Strong |

| C≡C Stretch | IR | 2100 - 2140 | Weak-Medium |

| C≡C Stretch | Raman | 2100 - 2140 | Strong |

| CH₂ Scissoring/Bending | IR | ~1450 | Medium |

| Cyclobutane Ring Modes | IR/Raman | 800 - 1200 | Complex Pattern |

No Publicly Available Scientific Literature Found for "this compound" in the Requested Applications

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound" in the context of the requested applications in advanced organic synthesis.

The search for peer-reviewed articles and patents detailing its use as a stereochemical building block, its role in the development of novel synthetic methodologies, or its application in the construction of highly strained polycyclic and fused ring systems did not yield any relevant results.

This absence of data indicates that the specific compound "this compound" is not a commonly utilized or reported agent for these purposes in the current body of scientific knowledge. While the individual components of the molecule—the cyclobutane ring and the 2-methylbut-3-yn-2-ol moiety—are well-known in organic chemistry, their specific combination and application as outlined does not appear to be documented.

Due to the strict requirement to focus solely on "this compound" and the lack of available information, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (2-Methylbut-3-yn-2-yl)cyclobutane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves [2+2] cycloaddition or derivatization of cyclobutane precursors. For example, cyclobutane rings can be formed via photochemical [2+2] reactions under UV light, with careful control of steric and electronic factors to minimize side reactions . Copper-catalyzed radical cascade reactions have also been explored to functionalize cyclobutanes, though these require precise temperature control (e.g., 80–100°C) and inert atmospheres to manage ring strain . Optimization includes monitoring reaction progress via gas chromatography (DB-WAX-30m column, FID detector at 300°C) and adjusting stoichiometry to enhance yields .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy : Vicinal coupling constants (J (H,H) ≈ 10 Hz) in trans-configured cyclobutane derivatives are diagnostic. NOESY experiments further confirm spatial relationships, such as the proximity of methyl groups to trichloromethyl substituents .

- X-ray Crystallography : SHELXL software (via SHELXPRO interface) refines high-resolution crystallographic data to resolve absolute configurations. This is critical for validating synthetic outcomes, particularly when stereochemical ambiguity arises .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | J (H,H) = 10 Hz (trans-configuration) | |

| NOESY | Methyl group proximity to substituents | |

| X-ray (SHELXL) | R-factor < 0.05 for refined structures |

Q. What factors influence the thermal stability of this compound, and how are they assessed?

- Methodological Answer : Cyclobutane derivatives are prone to ring-opening due to inherent ring strain. Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under nitrogen. For example, decomposition onset temperatures >150°C suggest moderate stability. Storage in cooled (−20°C), inert environments (argon) and avoidance of oxidizers (e.g., peroxides) are recommended to prevent degradation .

Advanced Research Questions

Q. What challenges arise in the copper-catalyzed functionalization of this compound, and how can ring strain be mitigated?

- Methodological Answer : The high ring strain of cyclobutane (~26 kcal/mol) complicates functionalization. Copper catalysts (e.g., CuI/ligand systems) enable radical-mediated C–H activation, but side reactions like β-scission or overfunctionalization occur. Strategies include:

- Using bulky ligands to sterically protect the cyclobutane core.

- Limiting reaction times (<12 hours) to prevent decomposition.

- Employing flow chemistry for precise control of radical intermediates .

Q. How do computational methods aid in predicting the reactivity of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclobutane ring-opening or alkyne addition. For example, Fukui indices identify nucleophilic/electrophilic sites, guiding regioselective modifications. Molecular dynamics simulations further predict conformational flexibility, which impacts binding in medicinal chemistry applications .

Q. How can discrepancies between NMR and X-ray data in structural determination be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., puckering) in solution vs. solid states. Resolution strategies:

- Variable-temperature NMR : Assess signal splitting at low temperatures (−40°C) to detect conformational averaging.

- Complementary techniques : Compare NOESY (solution) and X-ray (solid-state) data. If inconsistencies persist, re-examine crystallization conditions (e.g., solvent polarity) to rule out polymorphic effects .

Q. What strategies are used to evaluate the biological activity of cyclobutane-containing compounds like this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test interactions with targets like JAK1/JAK3 (relevant to anti-inflammatory drugs) via competitive binding assays (IC₅₀ determination) .

- ADMET profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers) to prioritize derivatives for in vivo studies .

- Data Table :

| Assay Type | Key Parameters | Reference |

|---|---|---|

| JAK inhibition | IC₅₀ < 100 nM for lead compounds | |

| Microsomal stability | Half-life > 60 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.